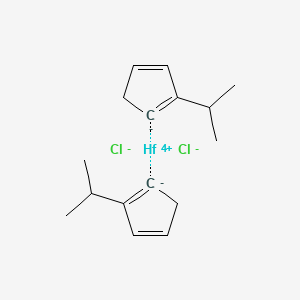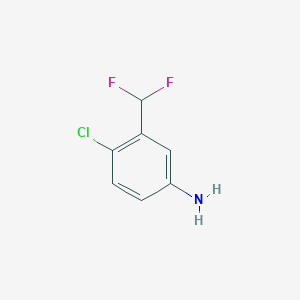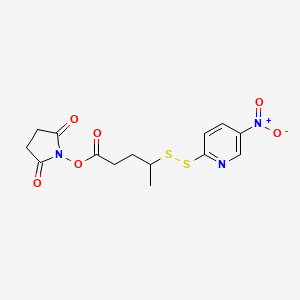
2-Bromo-8-fluoro-4-(trifluoromethyl)quinoline
Übersicht
Beschreibung
“2-Bromo-8-fluoro-4-(trifluoromethyl)quinoline” is a chemical compound with the empirical formula C11H4BrF6N . It has a molecular weight of 344.05 . This compound is related to the quinoline family, which is widely used in medicinal chemistry due to its biological activity .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string FC(F)(F)c1cc(Br)c2cccc(c2n1)C(F)(F)F . This indicates the presence of a bromine atom at the 2-position, a fluorine atom at the 8-position, and a trifluoromethyl group at the 4-position of the quinoline ring .Physical And Chemical Properties Analysis
The compound “this compound” has a melting point of 62-64 °C . It appears as a crystalline powder .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
2-Bromo-8-fluoro-4-(trifluoromethyl)quinoline and related compounds have been studied extensively in chemical synthesis and reactivity. Marull and Schlosser (2004) explored the conditions for regiochemically exhaustive functionalization reactions on halogenated quinolines, including derivatives similar to this compound (Marull & Schlosser, 2004). In another study, the same authors (2003) discussed the conversion of ethyl 4,4,4-trifluoroacetoacetate into 4-trifluoromethyl-2-quinolinones, which can then be transformed into derivatives including 2-bromo-4-(trifluoromethyl)quinolines (Marull & Schlosser, 2003).
Biological Activities and Applications
Research has also been conducted on the biological activities of quinoline derivatives. Abdel‐Wadood et al. (2014) synthesized quinoline derivatives with significant broad antibacterial activity against various strains of both gram-positive and gram-negative bacteria (Abdel‐Wadood et al., 2014). Similarly, Seliem et al. (2021) designed quinoline conjugates showing high potency against SARS-CoV-2 (Seliem et al., 2021).
Photophysical Properties
The photophysical properties of quinoline derivatives have been a subject of interest. Park et al. (2015) reported the synthesis of indolizino[3,2-c]quinolines, a new class of fluorophores, and examined their optical properties, suggesting potential applications as fluorescent probes (Park et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-bromo-8-fluoro-4-(trifluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrF4N/c11-8-4-6(10(13,14)15)5-2-1-3-7(12)9(5)16-8/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIUHSKWKADVML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(C=C2C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrF4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



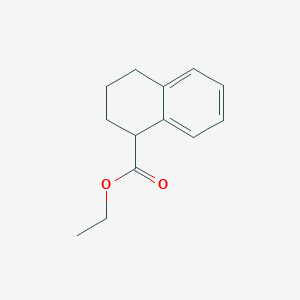
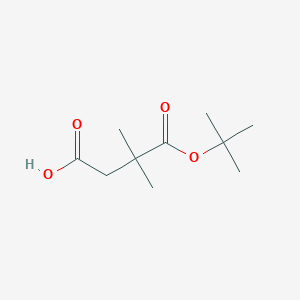
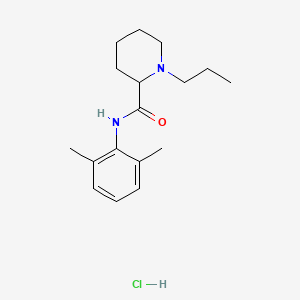
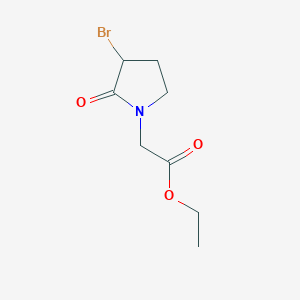
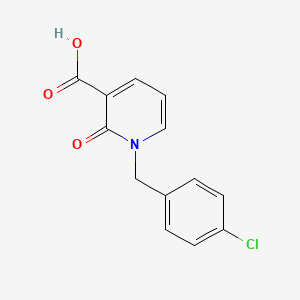

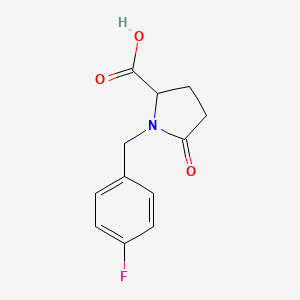

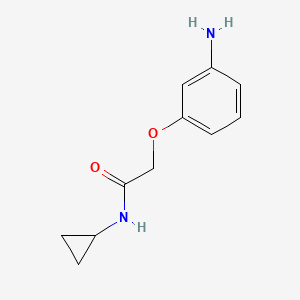
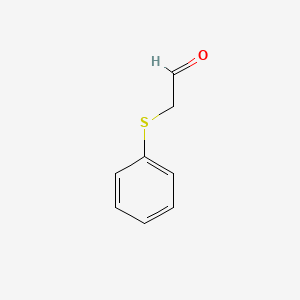
![2-methyl-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol](/img/structure/B3148988.png)
